molecular formula C11H18BrNO4 B12845647 prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B12845647
M. Wt: 308.17 g/mol
InChI Key: XDOUMZBQABKMPE-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester involves multiple steps. Typically, the process begins with the protection of the amino group of glycine using a tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the methyl group and the esterification with allyl alcohol . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of L-N-t-Boc-2-bromomethyl Glycine Allyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

L-N-t-Boc-2-bromomethyl Glycine Allyl Ester is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18BrNO4

Molecular Weight

308.17 g/mol

IUPAC Name

prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C11H18BrNO4/c1-5-6-16-9(14)8(7-12)13-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,15)/t8-/m0/s1

InChI Key

XDOUMZBQABKMPE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OCC=C

Origin of Product

United States

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